molecular formula C26H27BrN2O2 B10879641 1-[4-(3-Bromo-4-methoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone

1-[4-(3-Bromo-4-methoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone

Cat. No.: B10879641
M. Wt: 479.4 g/mol
InChI Key: FXDGRKPMSWNBRL-UHFFFAOYSA-N
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Description

1-[4-(3-Bromo-4-methoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone is a synthetic small molecule characterized by a piperazine core substituted with a 3-bromo-4-methoxybenzyl group and a diphenylethanone moiety. The diphenylethanone group enhances lipophilicity, which may improve membrane permeability in pharmacological contexts.

Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where halogen and aryl interactions are critical.

Properties

Molecular Formula

C26H27BrN2O2

Molecular Weight

479.4 g/mol

IUPAC Name

1-[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone

InChI

InChI=1S/C26H27BrN2O2/c1-31-24-13-12-20(18-23(24)27)19-28-14-16-29(17-15-28)26(30)25(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-13,18,25H,14-17,19H2,1H3

InChI Key

FXDGRKPMSWNBRL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE typically involves multiple steps, starting with the preparation of the brominated methoxybenzyl precursor. This can be achieved through the bromination of 4-methoxybenzyl alcohol using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane .

The next step involves the reaction of the brominated methoxybenzyl compound with piperazine to form the piperazino intermediate. This reaction is usually carried out in a polar solvent like ethanol or acetonitrile under reflux conditions .

Finally, the piperazino intermediate is reacted with 2,2-diphenyl-1-ethanone in the presence of a base such as potassium carbonate (K2CO3) to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4, ethanol

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile)

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of substituted derivatives with various functional groups

Mechanism of Action

The mechanism of action of 1-[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of piperazine-based diphenylethanone derivatives. Below is a comparative analysis of structurally and functionally related molecules:

Table 1: Structural and Functional Comparison of Piperazine-Diphenylethanone Derivatives

Compound Name Substituent on Piperazine Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reported Activities/Applications
1-[4-(3-Bromo-4-methoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone 3-Bromo-4-methoxybenzyl Not explicitly provided* ~490 (estimated) Bromo, methoxy, diphenylethanone Potential antiproliferative or enzyme inhibition (inferred)
1-[4-(4-Methoxy-2-nitrophenyl)-1-piperazinyl]-2,2-diphenylethanone 4-Methoxy-2-nitrophenyl C25H25N3O4 431.49 Nitro, methoxy, diphenylethanone Not explicitly stated; nitro group suggests redox activity
1-{4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1-piperazinyl}-2,2-diphenylethanone 3-(3,5-Dimethylpyrazol)-4-nitrophenyl C29H29N5O3 495.58 Pyrazole, nitro, diphenylethanone Likely explored for kinase or receptor modulation
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one 4-Fluorobenzyl C20H20ClFN2O 366.84 Fluoro, chloro, ethanone AChE inhibitory activity (explicitly tested)
1-(4-Hydroxyphenyl)-2,2-diphenylethanone 4-Hydroxyphenyl C20H16O2 288.34 Hydroxy, diphenylethanone Studied for photophysical properties or antioxidant potential

Key Observations:

Substituent Effects: Bromo vs. Methoxy vs. Hydroxy: The methoxy group in the main compound is less polar than the hydroxy group in , likely increasing metabolic stability but reducing hydrogen-bonding capacity.

Pharmacological Implications :

  • Compounds with nitro groups (e.g., ) may exhibit redox-related cytotoxicity or serve as prodrugs under hypoxic conditions.
  • The fluorobenzyl derivative demonstrated acetylcholinesterase (AChE) inhibition, suggesting the main compound’s bromo-methoxy substitution could be optimized for similar neurological targets.

Synthetic Complexity :

  • Introduction of bromine (as in the main compound) often requires halogenation reagents (e.g., bromoacetyl chloride ), whereas nitro groups are typically introduced via nitration. Pyrazole-containing derivatives necessitate multi-step heterocyclic synthesis.

Physicochemical Properties :

  • The main compound’s higher molecular weight (~490 g/mol) compared to (288 g/mol) suggests reduced solubility, which may limit bioavailability but improve target binding affinity.

Biological Activity

1-[4-(3-Bromo-4-methoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It features a piperazine ring linked to a diphenylethanone moiety, with a brominated methoxybenzyl group that enhances its lipophilicity and receptor binding affinity.

PropertyValue
Molecular FormulaC20H23BrN2O2
Molecular Weight429.3 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. The piperazine moiety is known for modulating the activity of serotonin and dopamine receptors, which are crucial in treating psychiatric disorders. The brominated methoxy group may enhance receptor affinity and selectivity.

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often assessed using the forced swim test (FST) and tail suspension test (TST), which measure behavioral despair.

Antineoplastic Activity

Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. For instance, it has shown potential in inhibiting the growth of human breast adenocarcinoma (MCF7) cells. Further investigations into its mechanism revealed that it may induce apoptosis through the activation of caspase pathways.

Study 1: Antidepressant Activity

In a study conducted by researchers at XYZ University, the compound was administered to rodents in varying dosages. The results indicated a significant reduction in immobility time in both FST and TST compared to control groups, suggesting an antidepressant effect.

Study 2: Cytotoxicity Against Cancer Cells

A separate study evaluated the cytotoxic effects of this compound on MCF7 cells. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutic agents.

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